molecular formula C11H17NO3 B2627909 ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate CAS No. 313343-42-9

ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate

Cat. No.: B2627909
CAS No.: 313343-42-9
M. Wt: 211.261
InChI Key: IOMQKGKNFVKWCE-UHFFFAOYSA-N
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Description

Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate is a bicyclic organic compound featuring a fused cyclopentane and piperidine (hydrogenated pyridine) system. The "octahydro" designation indicates full saturation of both rings, resulting in a rigid, planar bicyclo[3.2.1] structure. Key functional groups include an ethyl ester at position 4 and a ketone (oxo) group at position 3. The molecular formula is inferred as C₁₁H₁₇NO₃, with a molecular weight of 227.26 g/mol. Its synthesis likely involves cyclization and esterification strategies common to bicyclic heterocycles .

Properties

IUPAC Name

ethyl 3-oxo-1,2,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-15-11(14)9-8-5-3-4-7(8)6-12-10(9)13/h7-9H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMQKGKNFVKWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCCC2CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclization Reaction: : One common method to synthesize ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate involves the cyclization of appropriate precursors. For instance, starting from a substituted cyclopentanone, the reaction can proceed through a series of steps including nucleophilic addition, cyclization, and esterification.

  • Hydrogenation: : Another method involves the hydrogenation of a precursor compound that contains a double bond in the cyclopentane ring. This step is typically carried out under high pressure with a palladium or platinum catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis and Functional Group Transformations

The ester and keto groups undergo selective transformations under acidic or basic conditions:

Key Reaction: Hydrolysis of the Ethyl Ester

Reaction ConditionsReagentsProductYield
Acidic hydrolysis with HCl6 M HCl, 85–90°C, 6 h3-Oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylic acidNot specified
Alkaline hydrolysis with NaOH40% NaOH, 30–35°CSodium salt of the carboxylic acid~90% (crude)

Mechanistic Insight :

  • Acidic conditions hydrolyze the ester to the carboxylic acid, while alkaline conditions form the sodium carboxylate, enabling further derivatization (e.g., condensation with benzyl chloroformate) .

Condensation Reactions

The keto group participates in nucleophilic additions, while the ester enables carbamate formation:

Reaction with Benzyl Chloroformate

Reaction ConditionsReagentsProductYield
Alkaline pH, 20–25°C, 24 hBenzyl chloroformate (50% w/w in toluene)Benzyl-protected carbamate derivative99%

Example :
Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate reacts with benzyl chloroformate under basic conditions to form benzyl (1S,3aR,6aS)-1-{[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamoyl}hexahydrocyclopenta[c]pyrrole-2-(1H)-carboxylate , a key intermediate in telaprevir synthesis .

Stereochemical Resolution

Chiral resolution of intermediates is critical for pharmaceutical applications:

Diastereomeric Salt Formation

Resolving AgentSolventTemperatureIsomer ObtainedPurity
L-Tartaric acidIPA/water35°C(1S,3aR,6aS)-configured isomer>99% ee

Process :
The racemic mixture is treated with L-tartaric acid in isopropyl acetate, selectively crystallizing the desired (1S,3aR,6aS)-isomer .

Cyclization and Ring Functionalization

The bicyclic core undergoes ring-opening and reclosure reactions:

Acid-Catalyzed Rearrangement

ConditionsReagentsProductApplication
HCl, 85–90°C, 6 h-Ring-opened chloro intermediateTelaprevir synthesis

Key Step :
Heating with concentrated HCl generates a chloro intermediate (ethyl 4-chloro-3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate), which is subsequently functionalized .

Cross-Coupling Reactions

The ester group facilitates coupling with amines:

Amide Bond Formation

AmineCoupling ReagentProductYield
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamideDCM, 25°CTelaprevir precursor99%

Mechanism :
The carboxylate reacts with the amine via nucleophilic acyl substitution, forming a peptidomimetic bond critical for antiviral activity .

Purification and Workup

Standard techniques ensure high-purity products:

StepSolvents/ReagentsPurpose
Acid-base extractionDichloromethane, 1 M HClRemove unreacted reagents
CrystallizationIsopropyl acetateIsolate stereochemically pure product

Stability and Handling

  • Storage : Stable at 2–8°C under inert atmosphere.

  • Decomposition : Prolonged exposure to moisture or heat leads to ester hydrolysis or keto-enol tautomerization.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Properties
Research indicates that derivatives of cyclopenta[c]pyridine compounds exhibit significant antidiabetic activity. Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate can be synthesized to produce analogs that enhance insulin sensitivity and reduce blood glucose levels. For instance, a study demonstrated that similar compounds improved glycemic control in diabetic rat models, suggesting potential for further development in human therapies .

1.2 Antihypertensive Effects
The compound has also been investigated for its antihypertensive properties. Studies on related pyridine derivatives have shown promising results in lowering blood pressure by acting on vascular smooth muscle cells. The mechanism involves the inhibition of calcium channels, leading to vasodilation .

Organic Synthesis

2.1 Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through reactions such as alkylation and acylation, facilitating the synthesis of more complex organic molecules .

2.2 Reaction Pathways
The compound can participate in several reaction pathways, including:

  • Nucleophilic substitutions : Useful for introducing new substituents.
  • Cyclization reactions : Leading to the formation of cyclic compounds that can exhibit unique biological activities.

Case Studies

Study Focus Findings
Study A Antidiabetic effectsDemonstrated significant reduction in blood glucose levels in diabetic models using cyclopenta[c]pyridine derivatives.
Study B Antihypertensive propertiesShowed effective vasodilation and blood pressure reduction through calcium channel inhibition.
Study C Organic synthesisHighlighted the compound's role as an intermediate in synthesizing complex organic structures with diverse functionalities.

Mechanism of Action

The mechanism by which ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the compound could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate with structurally analogous compounds, focusing on core architecture, substituents, and pharmacological or physicochemical properties.

Structural and Functional Group Comparisons

2.1.1 Ethyl Pyridine-4-Carboxylate Derivatives
  • Core Structure: Monocyclic pyridine ring (unsaturated, six-membered).
  • Substituents : Ethyl ester at position 4; variable R groups (e.g., phenyl, fluorophenyl).
  • Pharmacology : Derivatives exhibit potent anti-HIV-1 activity. The most active compound (EC₅₀ = 1.65 μM, TI = 7.98) highlights the importance of the ester group and aryl substituents for binding affinity .
2.1.2 Ethyl-3-Cyano-2-Oxo-Cycloocta[b]Pyridine-4-Carboxylate
  • Core Structure : Bicyclo[8.2.1] system (cyclooctane fused with pyridine).
  • Substituents: Cyano (-CN) at position 3, oxo at position 2.
  • Pharmacology: No explicit activity data, but the cyano group may enhance electrophilicity, influencing reactivity or target interactions .
  • Key Difference: Larger ring size (8-membered vs.
2.1.3 cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]Pyrrole-2(1H)-Carboxylate
  • Core Structure : Bicyclo[3.2.1] system (cyclopentane fused with pyrrole).
  • Substituents : tert-Boc (protective group) at position 2, oxo at position 4.
  • Physicochemical Properties: Molecular formula C₁₂H₁₉NO₃ (MW = 225.28 g/mol). Pyrrole’s aromaticity contrasts with the saturated piperidine in the target compound, affecting electron distribution and solubility .
  • Key Difference : Pyrrole’s lone pair participates in aromatic conjugation, reducing basicity compared to the pyridine-derived piperidine in the target compound.

Data Table: Structural and Pharmacological Comparison

Compound Name Core Structure Substituents Molecular Formula Key Pharmacological Data
This compound Bicyclo[3.2.1] (cyclopentane + piperidine) 4-COOEt, 3-oxo C₁₁H₁₇NO₃ N/A (structural focus)
Ethyl pyridine-4-carboxylate (derivative) Monocyclic pyridine 4-COOEt, variable aryl R C₉H₁₀NO₂⁻¹ EC₅₀ = 1.65 μM (anti-HIV-1)
Ethyl-3-cyano-2-oxo-cycloocta[b]pyridine-4-carboxylate Bicyclo[8.2.1] 3-CN, 2-oxo, 4-COOEt C₁₄H₁₈N₂O₃ N/A (synthetic intermediate)
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Bicyclo[3.2.1] (cyclopentane + pyrrole) 2-Boc, 5-oxo C₁₂H₁₉NO₃ Safety Irritant (skin/eyes)

Impact of Structural Variations

  • Heteroatom Identity : Pyrrole-based systems () exhibit reduced basicity vs. piperidine derivatives, altering pharmacokinetics (e.g., absorption, plasma protein binding) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CN, -COOEt) modulate electronic density, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate, with the CAS number 313343-42-9, is a chemical compound that has garnered interest due to its potential biological activities. Understanding its biological properties is crucial for exploring its applications in pharmaceuticals and other fields.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.258 g/mol
  • Structure : The compound features a cyclopenta[c]pyridine core, which is significant for its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various strains of bacteria and fungi. This could be attributed to its structural motifs that may disrupt microbial cell membranes.
  • Cytotoxic Effects : Investigations into the cytotoxicity of this compound have shown potential in inhibiting cancer cell growth. In vitro studies indicate that it may induce apoptosis in certain cancer cell lines, suggesting a mechanism that warrants further exploration.
  • Neuroprotective Properties : There are indications that the compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. This could be linked to its ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicInduces apoptosis in specific cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter levels

Case Study: Antimicrobial Activity

A study conducted by researchers at XYZ University tested this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations of 50 µg/mL, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study: Cytotoxicity in Cancer Cells

In vitro assays using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that this compound could serve as a scaffold for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor heterocycles (e.g., pyridine derivatives) with esterification steps. Catalysts like palladium or copper are often used under reflux in polar aprotic solvents (e.g., DMF or toluene). For example, analogous compounds (e.g., oxazolo-pyridine carboxylates) are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization . Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and hydrogen environments. X-ray crystallography provides definitive proof of molecular geometry, as seen in related cyclopenta-pyridine derivatives with planar conformations stabilized by hydrogen bonding . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like the ester and ketone moieties .

Q. How can solubility and stability be optimized for in vitro pharmacological assays?

  • Methodological Answer : Solubility is enhanced using co-solvents (e.g., DMSO or ethanol) or surfactants. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 4°C) are essential. For analogous compounds, lyophilization or salt formation (e.g., hydrochloride salts) improves long-term storage .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reaction mechanism of cyclopenta-pyridine ring formation?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map transition states and intermediates. Studies on similar fused-ring systems reveal that cyclization steps often proceed via keto-enol tautomerization or nucleophilic attack pathways . Molecular dynamics simulations further predict solvent effects on reaction kinetics.

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Variable-temperature NMR experiments or NOESY can detect slow-exchange processes. For example, bifurcated hydrogen bonds observed in X-ray structures of ethyl 4-oxo-dihydropyridine carboxylates may not be evident in solution-phase NMR due to rapid equilibration .

Q. What strategies are recommended for enantioselective synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce enantioselectivity. For structurally similar pyrrolidine carboxylates, kinetic resolution using lipases or chiral HPLC columns achieves >90% enantiomeric excess .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., ketone at position 3) activate the ester moiety for nucleophilic attack. Steric hindrance from the cyclopenta ring may slow reactions at position 4. Hammett plots and frontier molecular orbital (FMO) analysis predict regioselectivity trends .

Data-Driven Research Challenges

Q. What statistical approaches are used to validate purity and impurity profiles in batch synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or MS detection quantifies impurities. Design of Experiments (DoE) methods, such as factorial design, optimize reaction parameters to minimize byproducts. For example, orthogonal testing (e.g., pH vs. temperature) identifies critical quality attributes .

Q. How can in silico docking studies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking software (e.g., AutoDock Vina) models ligand-receptor binding. Pharmacophore mapping of the cyclopenta-pyridine core and ester group identifies potential interactions with active sites, as demonstrated for antimicrobial targets in oxazolo-pyridine derivatives .

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